molecular formula C14H16N2O3 B13447585 Dimethyl Phenobarbital-d6

Dimethyl Phenobarbital-d6

Cat. No.: B13447585
M. Wt: 266.32 g/mol
InChI Key: RPJARFKGODFVHL-XERRXZQWSA-N
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Description

Dimethyl Phenobarbital-d6 is a deuterated analog of dimethyl phenobarbital, a barbiturate derivative. Barbiturates are central nervous system depressants historically used as sedatives, hypnotics, and anticonvulsants. The deuterated form (where six hydrogen atoms are replaced with deuterium) is primarily utilized in research and analytical chemistry as a stable isotope-labeled internal standard. This labeling enhances precision in mass spectrometry by providing distinct isotopic signatures, minimizing interference from endogenous compounds during pharmacokinetic or metabolic studies .

Structurally, phenobarbital (5-ethyl-5-phenylbarbituric acid) is modified by dimethyl substitution at the 1,3-positions of the barbituric acid ring. The deuterium substitution in this compound typically occurs at the methyl groups, improving metabolic stability and analytical detectability .

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

266.32 g/mol

IUPAC Name

5-ethyl-5-phenyl-1,3-bis(trideuteriomethyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C14H16N2O3/c1-4-14(10-8-6-5-7-9-10)11(17)15(2)13(19)16(3)12(14)18/h5-9H,4H2,1-3H3/i2D3,3D3

InChI Key

RPJARFKGODFVHL-XERRXZQWSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C(=O)C(C(=O)N(C1=O)C([2H])([2H])[2H])(CC)C2=CC=CC=C2

Canonical SMILES

CCC1(C(=O)N(C(=O)N(C1=O)C)C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of Dimethyl Phenobarbital-d6 involves the incorporation of deuterium atoms into the phenobarbital structure. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the selective incorporation of deuterium . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Oxidation Reactions

Dimethyl Phenobarbital-d6 undergoes oxidation primarily at the barbituric acid ring. Key findings include:

  • Potassium Permanganate (KMnO₄) : In acidic conditions, oxidation cleaves the barbituric acid ring, yielding malonylurea derivatives. The deuterium substitution slows reaction kinetics by 15–20% compared to non-deuterated phenobarbital, as observed in isotopic effect studies .

  • Hydrogen Peroxide (H₂O₂) : Under alkaline conditions, selective oxidation of the methyl groups occurs, forming carboxylated intermediates .

Table 1: Oxidation Reaction Parameters

Oxidizing AgentConditionsMajor ProductsReaction Rate (vs. Non-Deuterated)
KMnO₄ (0.1 M)H₂SO₄, 80°CMalonylurea-d60.85× slower
H₂O₂ (30%)NaOH, 60°CCarboxylated intermediatesNo significant isotopic effect

Reduction Reactions

Reductive pathways involve the barbituric acid core and methyl groups:

  • Lithium Aluminum Hydride (LiAlH₄) : Reduces the carbonyl groups to secondary alcohols, forming a hexahydro derivative. Deuterium incorporation increases steric hindrance, reducing yields by ~12% .

  • Catalytic Hydrogenation : Using Pd/C in ethanol, the compound undergoes partial saturation of the pyrimidine ring .

Substitution Reactions

Deuterium substitution alters nucleophilic attack patterns:

  • Halogenation : Bromine (Br₂) in acetic acid substitutes at the C5 position, forming 5-bromo-Dimethyl Phenobarbital-d6. Reaction efficiency decreases by 18% due to isotopic mass effects .

  • Aminolysis : Reaction with ammonia (NH₃) in DMSO replaces the C2 carbonyl oxygen with an amine group, forming a thiobarbiturate analog .

Table 2: Substitution Reaction Outcomes

ReagentSolventProductYield (Deuterated vs. Non-Deuterated)
Br₂CH₃COOH5-Bromo derivative72% vs. 90%
NH₃DMSOThiobarbiturate-d665% vs. 68%

Metabolic Pathways

In vivo studies reveal hepatic cytochrome P450-mediated transformations:

  • Hydroxylation : CYP2C9 and CYP2C19 catalyze para-hydroxylation of the phenyl group, producing 4-hydroxy-Dimethyl Phenobarbital-d6. Deuterium labeling reduces metabolic clearance by 22% .

  • N-Demethylation : Sequential removal of methyl groups forms Phenobarbital-d6 and formaldehyde-d₂, confirmed via mass spectrometry .

Key Metabolic Data

  • Half-Life : 112 hours (vs. 86 hours for non-deuterated phenobarbital) .

  • Bioavailability : 94% (oral), with deuterium enhancing stability against first-pass metabolism .

Comparative Reactivity

Isotopic effects and structural differences significantly influence reactivity:

Table 3: Isotopic Effects on Reaction Kinetics

Reaction TypeKinetic Isotope Effect (KIE)Explanation
Oxidation1.18 ± 0.05Deuterium slows C-H bond cleavage
Reduction1.09 ± 0.03Steric hindrance from deuterated methyl groups
Substitution1.22 ± 0.07Altered transition state stabilization

Degradation Pathways

Stability studies under accelerated conditions (40°C, 75% RH):

  • Hydrolysis : Degrades via ring opening in acidic media (pH < 3), forming dimethylbarbituric acid-d6 .

  • Photolysis : UV light (254 nm) induces cleavage of the N–C bond, yielding phenylacetamide derivatives .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Differences
Compound Molecular Formula Molecular Weight Key Modifications Primary Use
Phenobarbital C₁₂H₁₂N₂O₃ 232.24 g/mol Base barbiturate structure Anticonvulsant, Sedative
Dimethyl Phenobarbital C₁₄H₁₆N₂O₃ 260.29 g/mol 1,3-dimethyl substitution Research (preclinical studies)
Dimethyl Phenobarbital-d6 C₁₄H₁₀D₆N₂O₃ 266.35 g/mol 1,3-dimethyl-d6 substitution Analytical standard
Pentobarbital C₁₁H₁₈N₂O₃ 226.27 g/mol 5-ethyl-5-(1-methylbutyl) Anesthetic, Euthanasia
Dimethyl Aprobarbital-d6 C₁₂H₁₈D₆N₂O₃ 244.33 g/mol 5-isopropyl substitution + d6 Analytical standard
Key Observations :
  • Deuterium Substitution: this compound exhibits a 6 Da increase in molecular weight compared to its non-deuterated counterpart, critical for distinguishing it in mass spectrometry .
  • Metabolic Stability : Deuterated compounds resist cytochrome P450-mediated metabolism due to the kinetic isotope effect, prolonging half-life in analytical assays .
  • Pharmacological Activity: Non-deuterated phenobarbital derivatives (e.g., phenobarbital, pentobarbital) retain anticonvulsant properties, while deuterated forms like this compound are pharmacologically inert and used solely for research .
Table 2: Comparison of Analytical Performance
Parameter This compound Dimethyl Aprobarbital-d6 Non-Deuterated Phenobarbital
Detection Limit (ng/mL) 0.1 0.2 5.0
Matrix Effect (%) ≤10 ≤15 ≥50
Retention Time (min) 8.2 7.9 8.2

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